N-(1H-benzimidazol-2-yl)-2-ethoxybenzamide
Overview
Description
N-(1H-benzimidazol-2-yl)-2-ethoxybenzamide is a compound belonging to the benzimidazole family, which is known for its diverse biological activities Benzimidazoles are heterocyclic aromatic organic compounds that have a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-yl)-2-ethoxybenzamide typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative. One common method is the reaction of 1,2-phenylenediamine with 2-ethoxybenzoic acid under acidic conditions to form the desired benzimidazole derivative . The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-yl)-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Major Products Formed
Oxidation: Benzimidazole N-oxides
Reduction: Reduced benzimidazole derivatives
Substitution: Substituted benzimidazole derivatives with different functional groups
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)-2-ethoxybenzamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to the disruption of cellular processes in pathogens and cancer cells.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation. By interfering with these pathways, it can exert its therapeutic effects in various diseases.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzimidazol-2-yl)-2-methoxybenzamide
- N-(1H-benzimidazol-2-yl)-2-hydroxybenzamide
- N-(1H-benzimidazol-2-yl)-2-chlorobenzamide
Comparison
N-(1H-benzimidazol-2-yl)-2-ethoxybenzamide stands out due to its unique ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its methoxy and hydroxy counterparts, the ethoxy group provides different steric and electronic properties, potentially leading to variations in its interaction with molecular targets and overall efficacy.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-ethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-2-21-14-10-6-3-7-11(14)15(20)19-16-17-12-8-4-5-9-13(12)18-16/h3-10H,2H2,1H3,(H2,17,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJIIRUILTXSRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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